molecular formula C9H8O2 B3120896 2-Methylterephthalaldehyde CAS No. 27587-17-3

2-Methylterephthalaldehyde

Cat. No. B3120896
CAS RN: 27587-17-3
M. Wt: 148.16 g/mol
InChI Key: MNHWRUCVFATHDL-UHFFFAOYSA-N
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Description

2-Methylterephthalaldehyde is a chemical compound with the molecular formula C9H8O2 . It is also known by other names such as 1,4-Benzenedicarboxaldehyde, 2-methyl- [ACD/Index Name], 2-Méthyltéréphtalaldéhyde [French] [ACD/IUPAC Name], 2-Methylterephthalaldehyd [German] [ACD/IUPAC Name], and Terephthalaldehyde, methyl- .


Molecular Structure Analysis

The molecular structure of 2-Methylterephthalaldehyde consists of 9 carbon atoms, 8 hydrogen atoms, and 2 oxygen atoms . The average mass is 148.159 Da and the monoisotopic mass is 148.052429 Da .

Scientific Research Applications

Chemical Properties

“2-Methylterephthalaldehyde”, also known as “1,4-Benzenedicarboxaldehyde, 2-methyl-”, is a chemical compound with the formula C9H8O2 and a molecular weight of 148.1586 . It’s also referred to as “Terephthalaldehyde, methyl-” and "2-Methyl-p-phthalaldehyde" .

Use in Polymer Research

One of the applications of “2-Methylterephthalaldehyde” is in the field of polymer research. It has been studied as a potential replacement for formaldehyde in the production of certain types of polymers . The presence of a second aldehyde in the para-position of terephthalaldehyde (TPA) has shown promising reactivity .

Bioinspired Materials

Another interesting application of “2-Methylterephthalaldehyde” is in the creation of bioinspired materials. These materials, which mimic natural structures and processes, have attracted attention in a wide range of fields . A polymer family containing 2-methacryloyloxyethyl phosphorylcholine (MPC), which has a zwitterionic phosphorylcholine headgroup inspired by the structure of the cell membrane, has shown an outstanding ability to prevent nonspecific protein adsorption . This property makes MPC polymers excellent materials for the construction of biocompatible surfaces and interfaces with high antibiofouling performance for both macroscopic and microscopic applications .

Biodevices

The unique properties of “2-Methylterephthalaldehyde” make it suitable for use in biodevices. These devices, which integrate biological components with electronic systems, can benefit from the biocompatibility and antibiofouling properties of materials derived from "2-Methylterephthalaldehyde" . Applications include microfluidic devices, biosensors/bioprobes, artificial implants, and drug delivery systems .

properties

IUPAC Name

2-methylterephthalaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-7-4-8(5-10)2-3-9(7)6-11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHWRUCVFATHDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C=O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylterephthalaldehyde

Synthesis routes and methods

Procedure details

Under an argon atmosphere, a 500 ml round-bottomed flask was charged with 140 ml of a toluene solution of 4.6 g (33 mmol) of the diethyl 2-methylterephthalonitrile, and further, 87 ml of a toluene solution of 18.6 g (131 mmol) of diisobutylaluminum hydride was added dropwise at -78° C. The resultant mixture was stirred for 30 minutes as it was, and then allowed to further react at room temperature for 5 hours. While the reaction mixture was hot, 4 ml of methanol was added to decompose an excess amount of the diisobutylaluminum hydride. Thereafter, the reaction mixture was poured into 250 ml of a saturated ammonium chloride aqueous solution, and the resultant mixture was stirred at room temperature for 20 minutes. The reaction mixture was recharged into a separating funnel, 100 ml of 10% sulfuric acid was added, and the resultant mixture was shaken vigorously. And, an organic layer formed was separated. This organic layer was washed with sodium bicarbonate and salt water, and dried over magnesium sulfate. The solvent was distilled off with a rotary evaporator, and the residue was purified by column chromatography to give 2.8 g (19 mmol) of 2-methylterephthalaldehyde.
Quantity
18.6 g
Type
reactant
Reaction Step One
Quantity
87 mL
Type
solvent
Reaction Step One
Name
diethyl 2-methylterephthalonitrile
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
140 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
100 mL
Type
reactant
Reaction Step Seven
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
4 mL
Type
reactant
Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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